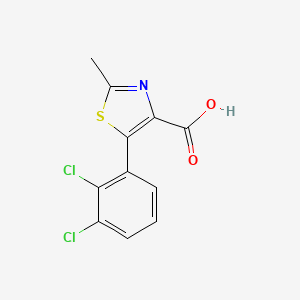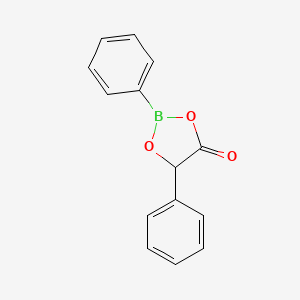
2,5-Diphenyl-1,3,2-dioxaborolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-1,3,2-dioxaborolan-4-one is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
化学反応の分析
Types of Reactions
2,5-Diphenyl-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acid esters.
科学的研究の応用
2,5-Diphenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of fluorescent probes for detecting biological molecules.
作用機序
The mechanism of action of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electron-deficient center, allowing it to interact with electron-rich species. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-nitrogen bonds .
類似化合物との比較
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2,5-Diphenyl-1,3,2-dioxaborolan-4-one is unique due to its specific structural features, such as the presence of two phenyl groups and the dioxaborolane ring. These features confer distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
特性
分子式 |
C14H11BO3 |
|---|---|
分子量 |
238.05 g/mol |
IUPAC名 |
2,5-diphenyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C14H11BO3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13H |
InChIキー |
YYGJUGLOYYPZFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
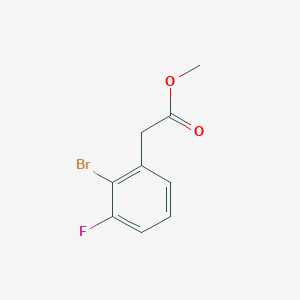
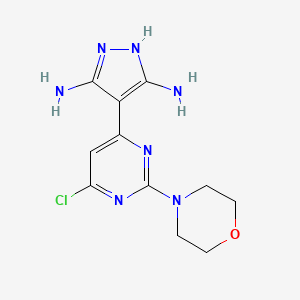
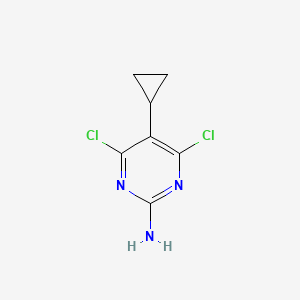
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
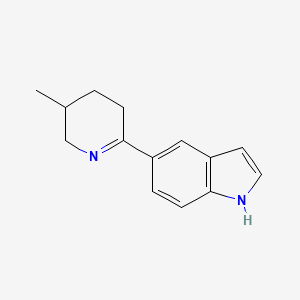
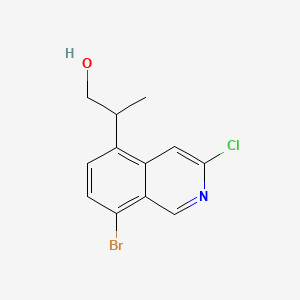
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
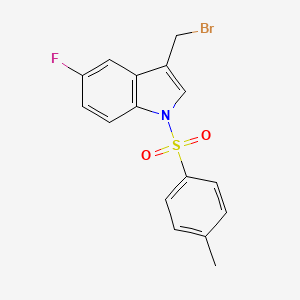
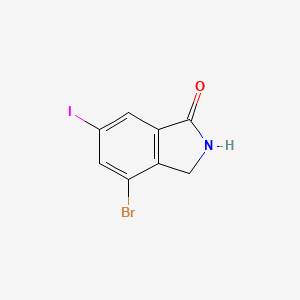
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
